molecular formula C7H14O3 B2967351 Acetic acid, 2-(2,2-dimethylpropoxy)- CAS No. 83474-75-3

Acetic acid, 2-(2,2-dimethylpropoxy)-

Cat. No.: B2967351
CAS No.: 83474-75-3
M. Wt: 146.186
InChI Key: IEEKRYXTFPIDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, 2-(2,2-dimethylpropoxy)- is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.186. The purity is usually 95%.
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Scientific Research Applications

Analytical Chemistry Applications

A study by Baasandorj et al. (2014) highlights the use of proton-transfer-reaction mass spectrometry (PTR-MS) for measuring acetic and formic acids. This research underscores the technique's sensitivity and its potential application in quantifying atmospheric concentrations of acetic acid, despite challenges from isobaric interferences like ethyl acetate and peroxyacetic acid (Baasandorj, M., Millet, D., Hu, L., Mitroo, Dhruv, & Williams, B. (2014)).

Synthetic Chemistry Innovations

Research by Qian et al. (2016) introduces a novel route for acetic acid production via methanol hydrocarboxylation with CO2 and H2, utilizing a Ru–Rh bimetallic catalyst. This process represents a significant advancement in synthetic chemistry, offering a sustainable alternative for acetic acid synthesis (Qian, Qingli, Zhang, Jingjing, Cui, Meng, & Han, B. (2016)).

Environmental Impact Studies

Arsenijević et al. (2008) conducted a study on preventing dimethylamine vapors emission in a herbicide production plant. Their work focuses on an air pollution control system that significantly reduces emissions, highlighting the environmental applications of studying acetic acid derivatives (Arsenijević, Z., Grbić, B., Grbavčić, Ž., Miletić, S., Savčić, G., Radić, N., & Garic-Grulovic, R. (2008)).

Material Science and Catalysis

A study by Ji Qi and P. Christopher (2019) on atomically dispersed Rh active sites on oxide supports for gas-phase methanol carbonylation to acetic acid showcases the role of controlled acidity in catalysis. Their findings offer insights into optimizing catalytic processes for acetic acid production, demonstrating significant implications for material science (Ji Qi & Christopher, P. (2019)).

Properties

IUPAC Name

2-(2,2-dimethylpropoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2,3)5-10-4-6(8)9/h4-5H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEKRYXTFPIDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaH (40% oil dispersion, 432 mg) was added to a solution of 2,2-dimethylpropan-1-ol (0.319 ml) in THF (15 ml) at 0° C. After stirring for 5 min, 2-bromoacetic acid (500 mg) was added. The mixture was refluxed under Ar atmosphere for 2 h. The mixture was quenched with water, washed with EtOAc, acidified with 1 M HCl (11 ml) and extracted with EtOAc. The organic layer was separated, dried over MgSO4 and concentrated in vacuo to give the title compound (490 mg) as a pale pink oil.
Name
Quantity
432 mg
Type
reactant
Reaction Step One
Quantity
0.319 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two

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